molecular formula C28H25NO7 B12475052 2-Oxo-2-phenylethyl 4-({4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

2-Oxo-2-phenylethyl 4-({4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B12475052
M. Wt: 487.5 g/mol
InChI Key: CCERTGXCCOPGFP-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 2-oxo-2-phenylethyl bromide with 4-{4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanamido}benzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C28H25NO7

Molecular Weight

487.5 g/mol

IUPAC Name

phenacyl 4-[[4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C28H25NO7/c1-19-7-9-21(10-8-19)24(30)17-35-27(33)16-15-26(32)29-23-13-11-22(12-14-23)28(34)36-18-25(31)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,29,32)

InChI Key

CCERTGXCCOPGFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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